

N-Methylbenzylamine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Methylbenzylamine
hydrochloride*

Cat. No.: *B127789*

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CAS Number: 13426-94-3

This technical guide provides an in-depth overview of **N-Methylbenzylamine hydrochloride**, a versatile chemical intermediate with significant applications in pharmaceutical synthesis, agrochemicals, and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

N-Methylbenzylamine hydrochloride is the salt of N-Methylbenzylamine, a secondary amine. The hydrochloride form often provides improved stability and handling characteristics compared to the free base. Key properties are summarized below.

Table 1: Physicochemical Properties of N-Methylbenzylamine and its Hydrochloride Salt

Property	N-Methylbenzylamine	N-Methylbenzylamine Hydrochloride	References
CAS Number	103-67-3	13426-94-3	[1][2]
Molecular Formula	C ₈ H ₁₁ N	C ₈ H ₁₂ ClN	[1][2]
Molecular Weight	121.18 g/mol	157.64 g/mol	[1][2][3]
Appearance	Colorless to light yellow liquid	Crystalline solid	[4][5]
Boiling Point	184-189 °C (lit.)	Not available	[4][6]
Melting Point	-24 °C	Not available	[7]
Density	0.939 g/mL at 25 °C (lit.)	Not available	[4][6]
Refractive Index (n _{20/D})	1.522 (lit.)	Not available	[4][6]
Solubility in Water	65 g/L (20 °C)	Soluble	[8][9]

Table 2: Spectroscopic Data for N-Methylbenzylamine (Free Base)

Spectrum Type	Key Data	References
¹ H NMR (90 MHz, CDCl ₃)	δ (ppm): 7.25-7.38 (m, 5H, Ar-H), 3.74 (s, 2H, CH ₂), 2.44 (s, 3H, CH ₃), 2.20 (s, 1H, NH)	[1]
¹³ C NMR (25.16 MHz, CDCl ₃)	δ (ppm): 140.27, 128.31, 128.11, 126.86 (Ar-C), 56.06 (CH ₂), 35.98 (CH ₃)	[1]

Synthesis and Manufacturing

N-Methylbenzylamine hydrochloride is typically synthesized from its free base, N-Methylbenzylamine. The free base can be prepared through several synthetic routes, with

reductive amination being a common and efficient method.

Experimental Protocol: Synthesis of N-Methylbenzylamine via Reductive Amination

This protocol describes the synthesis of N-Methylbenzylamine from benzaldehyde and methylamine, followed by reduction.

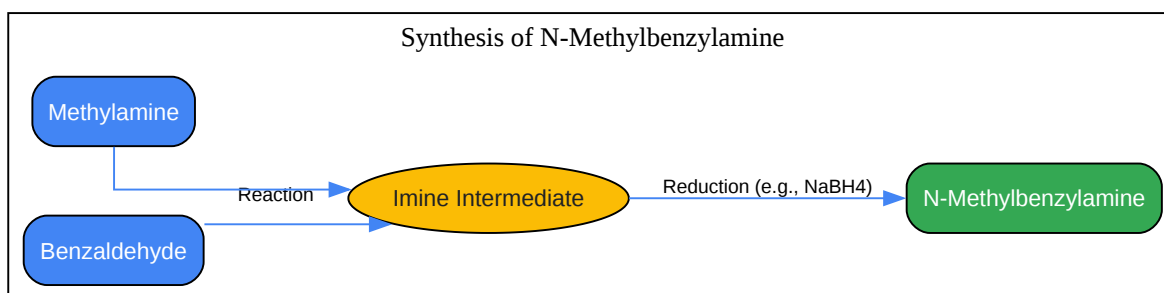
Materials:

- Benzaldehyde
- Methylamine solution (e.g., 40% in water or as hydrochloride salt)
- Methanol
- Sodium borohydride (NaBH_4) or a milder reducing agent like sodium cyanoborohydride (NaBH_3CN)
- Acetic acid (catalytic amount)
- Ethyl acetate
- Saturated potassium carbonate solution
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve benzaldehyde and methylamine in methanol.
- Add a few drops of acetic acid to catalyze the formation of the imine intermediate. Stir the mixture at room temperature.
- Slowly add the reducing agent (e.g., sodium borohydride) to the reaction mixture.
- After the reaction is complete, evaporate the solvent under reduced pressure.

- Take up the crude residue in ethyl acetate and wash the organic layer with a saturated solution of potassium carbonate.
- Dry the organic extract with anhydrous magnesium sulfate and filter.
- Evaporate the solvent to yield N-Methylbenzylamine. The product can be further purified by distillation.[10][11]



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Fig. 1: Synthesis of N-Methylbenzylamine via Reductive Amination.

Experimental Protocol: Preparation of N-Methylbenzylamine Hydrochloride

This protocol outlines the conversion of the free base to its hydrochloride salt.

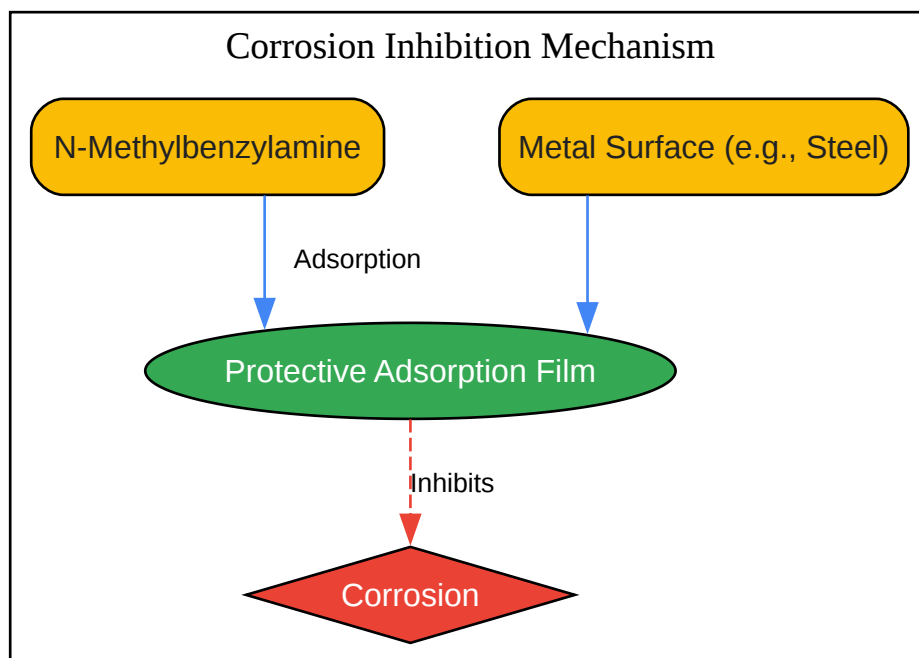
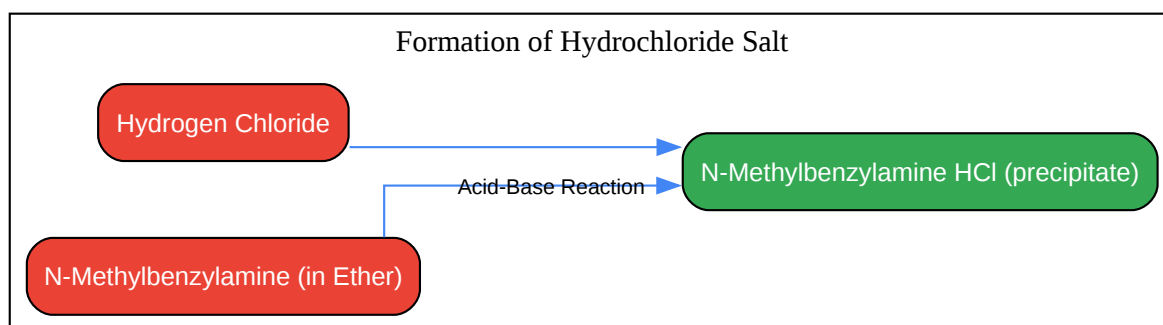
Materials:

- N-Methylbenzylamine
- Anhydrous ether
- Hydrogen chloride (gas or in a suitable solvent like ether)

Procedure:

- Dissolve N-Methylbenzylamine in anhydrous ether in a suitable flask.

- Bubble hydrogen chloride gas through the stirred solution, or add a solution of HCl in ether dropwise.
- The hydrochloride salt will precipitate as a colorless crystalline solid.
- Collect the precipitate by suction filtration, wash with anhydrous ether, and dry under vacuum.[12]



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